![molecular formula C20H24N2O3 B2574290 N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903336-32-2](/img/structure/B2574290.png)
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, also known as THPPA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. THPPA is a nicotinamide adenine dinucleotide (NAD+)-dependent protein deacetylase sirtuin-2 (SIRT2) inhibitor, which can modulate various biological processes.
Wirkmechanismus
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide acts as an inhibitor of SIRT2, which is a member of the sirtuin family of NAD+-dependent protein deacetylases. SIRT2 plays a role in various biological processes, including cell cycle regulation, metabolism, and stress response. By inhibiting SIRT2, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and reduction of inflammation and oxidative stress. N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has also been shown to modulate glucose metabolism and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is its specificity for SIRT2 inhibition, which allows for targeted modulation of biological processes. However, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has limitations in terms of its bioavailability and pharmacokinetics, which may affect its efficacy in vivo. Additionally, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide may have off-target effects on other sirtuin family members, which may complicate its use in research.
Zukünftige Richtungen
Future research directions for N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide include further investigation of its therapeutic potential in various diseases, as well as optimization of its pharmacokinetics and bioavailability. Additionally, the development of more specific SIRT2 inhibitors may provide additional insights into the role of SIRT2 in biological processes.
Synthesemethoden
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can be synthesized through a multi-step process involving the reaction of 3-phenylpropylamine with 4-hydroxy-2-pyranone, followed by acylation with nicotinoyl chloride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorders, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to protect neurons from damage and promote neuroprotection. In inflammation, N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide has been shown to reduce inflammation and oxidative stress.
Eigenschaften
IUPAC Name |
6-(oxan-4-yloxy)-N-(3-phenylpropyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-12-4-7-16-5-2-1-3-6-16)17-8-9-19(22-15-17)25-18-10-13-24-14-11-18/h1-3,5-6,8-9,15,18H,4,7,10-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKWAMZJRLOHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.